alpha-Desmethyl Anastrozole-d3

Description

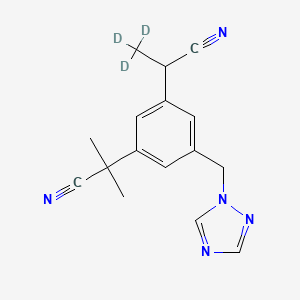

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(1-cyano-2,2,2-trideuterioethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXANTDQIIXQBZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Enzymology of Anastrozole Alpha Desmethylation

Characterization of Cytochrome P450 Isoforms Mediating Anastrozole (B1683761) Alpha-Desmethylation (e.g., CYP3A4, CYP3A5, CYP2C8)

The oxidative metabolism of anastrozole to its primary oxidative metabolite, hydroxyanastrozole (B15293156), is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In vitro studies utilizing human liver microsomes (HLMs) and expressed CYP enzymes have identified CYP3A4 as the main isoform responsible for this reaction. nih.govnih.govmedscape.com Additionally, CYP3A5 and, to a lesser extent, CYP2C8 also contribute to the formation of hydroxyanastrozole. nih.govnih.gov

The significant role of the CYP3A subfamily is underscored by correlation studies in a panel of HLMs, which demonstrated a strong positive correlation (r = 0.96, P = 0.0005) between the rate of hydroxyanastrozole formation and CYP3A activity. nih.govnih.gov

In Vitro Enzyme Kinetic Studies and Mechanistic Insights into Alpha-Carbon Hydroxylation

Enzyme kinetic studies have provided quantitative insights into the catalytic efficiency of the involved CYP isoforms in anastrozole's alpha-carbon hydroxylation. In human liver microsomes, the formation of hydroxyanastrozole follows Michaelis-Menten kinetics.

Enzyme Kinetic Parameters for Hydroxyanastrozole Formation

| Enzyme Source | Km (μM) | Vmax (pmol/min/pmol P450) |

|---|---|---|

| Human Liver Microsomes | ~14-22 | - |

| Expressed CYP3A4 (with cytochrome b5) | 13.9 | 0.02 |

| Expressed CYP3A5 (with cytochrome b5) | 21.5 | 0.01 |

Data sourced from in vitro studies with human liver microsomes and expressed CYP enzymes. nih.gov

The apparent Michaelis-Menten constant (Km) values obtained from HLMs were comparable to those determined for the expressed CYP3A4 and CYP3A5 enzymes, further solidifying their primary role in anastrozole hydroxylation. nih.govnih.gov The mechanism of alpha-carbon hydroxylation involves the typical CYP-mediated monooxygenase reaction, where a hydroxyl group is inserted into the methyl group of anastrozole.

Investigation of Enzyme Induction and Inhibition Effects on Desmethylation Activity

The activity of CYP3A4, the primary enzyme in anastrozole desmethylation, can be influenced by inducers and inhibitors, potentially leading to drug-drug interactions.

Inhibition: In vitro studies have demonstrated that selective chemical inhibitors of CYP3A can significantly reduce the formation of hydroxyanastrozole. nih.govnih.gov

Inhibition of Hydroxyanastrozole Formation in Human Liver Microsomes

| Inhibitor | Concentration | Inhibition (%) |

|---|---|---|

| Ketoconazole | 1 µM | ~95% |

| Troleandomycin | 50 µM | ~80% |

Data from chemical inhibition studies on anastrozole oxidation. nih.gov

Moderate inhibition was also observed with thioTEPA, quercetin, and pilocarpine. nih.gov Although anastrozole itself can inhibit CYP1A2, CYP2C9, and CYP3A activities in vitro, these effects are not expected to be clinically significant at therapeutic concentrations. nih.govsemanticscholar.org

Induction: Concurrent therapy with drugs that induce CYP3A4 may alter anastrozole's metabolism. For instance, it has been suggested that tamoxifen may reduce anastrozole plasma levels, possibly through CYP3A4 induction. medscape.com However, a small study with simvastatin, another CYP3A4 substrate, did not show any change in anastrozole or hydroxyanastrozole plasma levels. medscape.com

Contribution of Other Enzyme Systems to Anastrozole Metabolic Biotransformation (e.g., Glucuronidation)

Besides oxidation via cytochrome P450 enzymes, glucuronidation is another major metabolic pathway for anastrozole. nih.govnih.gov This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Two primary glucuronidation pathways for anastrozole have been identified:

Direct N-glucuronidation: Anastrozole can be directly conjugated to form anastrozole glucuronide. nih.govnih.gov In vitro studies have identified UGT1A4 as the predominant enzyme responsible for this pathway. nih.govnih.govmedscape.com The formation of anastrozole glucuronide in human liver microsomes shows a strong correlation with imipramine N-glucuronide formation, a known marker for UGT1A4 activity. nih.govnih.gov

Glucuronidation of the hydroxylated metabolite: The primary oxidative metabolite, hydroxyanastrozole, can undergo further conjugation to form hydroxyanastrozole glucuronide. nih.govmedscape.com In plasma samples from patients, hydroxyanastrozole is found mainly as its glucuronide conjugate. nih.govnih.gov

In vivo, hydroxyanastrozole (primarily as a glucuronide conjugate) and unchanged anastrozole are the major circulating components, while anastrozole glucuronide is less prominent. nih.govnih.gov

Comparative Metabolic Studies of Anastrozole Across Preclinical Species

Preclinical studies in various animal models have been conducted to evaluate the pharmacology and metabolism of anastrozole. In rats, anastrozole has been shown to be a potent inhibitor of ovulation and androstenedione-induced uterine hypertrophy. nih.gov In monkeys, it effectively lowers plasma estradiol (B170435) levels. nih.gov

While detailed comparative metabolic profiles across preclinical species are not extensively documented in the provided search results, studies in rats, dogs, and monkeys have established its high selectivity as an aromatase inhibitor with no discernible effects on adrenocorticoid hormone synthesis even at high doses. nih.gov An ANA GSH conjugate was detected in the bile and livers of rats treated with anastrozole. tandfonline.com These preclinical evaluations confirmed its potent and selective pharmacological profile, supporting its development for clinical use. nih.gov

Synthetic Methodologies and Isotopic Labeling Strategies for Alpha Desmethyl Anastrozole D3

Chemical Synthesis Approaches for the Non-Deuterated Alpha-Desmethyl Anastrozole (B1683761)

Alpha-Desmethyl Anastrozole is recognized as an impurity in the synthesis of Anastrozole, a potent non-steroidal aromatase inhibitor. cymitquimica.com The synthetic routes to Anastrozole and its impurities often share common intermediates and reaction pathways. A common approach to the core structure of Anastrozole involves the alkylation of a substituted benzene ring.

One established synthetic pathway for Anastrozole starts from 3,5-bis(bromomethyl)toluene. This undergoes a cyanation reaction, followed by methylation to introduce the characteristic gem-dimethyl groups. Subsequent bromination of the remaining methyl group on the benzene ring provides a key intermediate, which is then reacted with 1,2,4-triazole to yield Anastrozole. clearsynthdeutero.com

During the methylation step, which typically employs a strong base and a methylating agent, incomplete methylation can occur, leading to the formation of alpha-Desmethyl Anastrozole. This impurity, therefore, possesses one less methyl group compared to Anastrozole. The general synthesis can be outlined as follows:

Cyanation: 3,5-bis(bromomethyl)toluene is reacted with a cyanide source, such as potassium cyanide, often in the presence of a phase-transfer catalyst to facilitate the reaction and improve yields.

Alkylation/Methylation: The resulting dinitrile is then subjected to methylation. The formation of alpha-Desmethyl Anastrozole can occur if this step is not driven to completion, resulting in a monomethylated species at one of the alpha-positions to a cyano group.

Bromination: The benzylic methyl group is selectively brominated, typically using N-bromosuccinimide (NBS) and a radical initiator.

Triazole addition: The final step involves the nucleophilic substitution of the benzyl bromide with 1,2,4-triazole.

The reaction conditions, such as the choice of base, solvent, and temperature, can influence the yield of the desired product and the profile of impurities. pearson.com

| Step | Reactants | Reagents | Product |

| 1. Cyanation | 3,5-bis(bromomethyl)toluene | KCN, Phase-transfer catalyst | 2,2'-(5-methyl-1,3-phenylene)diacetonitrile |

| 2. Methylation | 2,2'-(5-methyl-1,3-phenylene)diacetonitrile | Base (e.g., NaH), Methyl iodide | Mixture including alpha-Desmethyl and dimethylated products |

| 3. Bromination | Methylated dinitrile | NBS, Radical initiator | Brominated intermediate |

| 4. Triazole Addition | Brominated intermediate | 1,2,4-triazole | alpha-Desmethyl Anastrozole |

Introduction of Deuterium Labels (d3) into the Alpha-Desmethyl Anastrozole Molecular Structure

The synthesis of alpha-Desmethyl Anastrozole-d3 is designed to produce a stable, isotopically enriched internal standard for use in quantitative bioanalytical assays. The "d3" designation indicates the presence of three deuterium atoms.

Based on the chemical name 2-[3-(1-Cyano-2,2,2-trideuterioethyl)-5-(1H,1,2,4-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile, the three deuterium atoms are specifically located on the methyl group of the cyanoethyl substituent. This high degree of regioselectivity is typically achieved by introducing the deuterated methyl group in the alkylation step of the synthesis.

Instead of using standard methyl iodide (CH₃I), the synthesis would employ methyl-d3 iodide (CD₃I) as the alkylating agent. nih.gov The reaction proceeds via the formation of a carbanion (enolate) alpha to one of the nitrile groups, which then acts as a nucleophile, attacking the electrophilic CD₃I. This ensures the specific incorporation of the trideuteriomethyl group at the desired position.

The synthetic sequence would be adapted as follows:

Formation of the precursor dinitrile as in the non-deuterated synthesis.

Controlled mono-alkylation of the dinitrile using a strong base to generate the enolate, followed by reaction with methyl-d3 iodide. This step is critical for introducing the deuterium label regioselectively.

The subsequent steps of bromination and triazole addition would follow the established route for the non-deuterated compound.

| Reagent | Role in Synthesis | Outcome |

| Methyl-d3 iodide (CD₃I) | Deuterated alkylating agent | Introduces a trideuteriomethyl group |

| Strong base (e.g., LDA, NaH) | Deprotonation | Generates a nucleophilic carbanion for alkylation |

The quality of a deuterated standard is defined by its isotopic enrichment and its chemical purity. Several analytical techniques are employed to assess these parameters.

Isotopic Purity Assessment: The isotopic purity determines the percentage of the compound that contains the desired number of deuterium atoms. This is crucial to minimize cross-talk between the analyte and the internal standard in mass spectrometry-based assays.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic distribution. By analyzing the molecular ion cluster, the relative abundance of the d3-labeled compound compared to its d0, d1, and d2 isotopologues can be accurately measured. juniperpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the degree of deuteration at specific sites. The absence or significant reduction of a proton signal at the labeled position, coupled with the integration of remaining proton signals, provides a measure of isotopic enrichment.

Chemical Purity Assessment: Chemical purity ensures that the deuterated standard is free from other chemical entities that could interfere with the analysis.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the most common method for determining chemical purity. daicelpharmastandards.com It separates the deuterated compound from any starting materials, by-products, or other impurities. The peak area of the desired compound as a percentage of the total peak area gives the chemical purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of chemical and isotopic purity. nih.gov

Structural Characterization of Synthesized Deuterated Standards (e.g., NMR, Mass Spectrometry)

The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. A Certificate of Analysis for a synthesized standard would typically include data from the following methods. daicelpharmastandards.com

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show the expected number of carbon signals. The carbon atom attached to the three deuterium atoms would exhibit a characteristic multiplet due to C-D coupling and a significant upfield shift compared to the corresponding carbon in the non-deuterated compound.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the d3-labeled compound (C₁₆H₁₄D₃N₅). For this compound, the expected molecular weight is approximately 282.36 g/mol , which is three mass units higher than the non-deuterated analog (molecular weight approx. 279.34 g/mol ). clearsynthdeutero.compharmaffiliates.com High-resolution mass spectrometry would provide a highly accurate mass measurement, further confirming the elemental composition.

Table of Expected Analytical Data for this compound

| Analysis Type | Expected Result |

| ¹H NMR | Absence of signals for the CH-CH₃ group; presence of all other characteristic protons. |

| ¹³C NMR | Characteristic multiplet and upfield shift for the carbon of the CD₃ group. |

| Mass Spec (HRMS) | Molecular ion [M+H]⁺ consistent with the formula C₁₆H₁₅D₃N₅⁺. |

| HPLC Purity | Typically ≥98% |

| Isotopic Purity | Typically ≥99% d3 |

Advanced Analytical Methodologies Utilizing Alpha Desmethyl Anastrozole D3 As an Internal Standard

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolite Profiling

While LC-MS/MS is the predominant technique for Anastrozole (B1683761) quantification, Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied, particularly in earlier studies and for broader metabolite profiling. ijpsonline.comresearchgate.net GC-based methods can offer high chromatographic resolution but may require derivatization of the analytes to increase their volatility and thermal stability for gas-phase analysis. researchgate.net For routine quantitative analysis, GC-MS with electron capture detection (GC-ECD) has been developed, demonstrating good sensitivity with an LOQ of 3.0 ng/mL. ijpsonline.com However, these methods can be more complex and time-consuming compared to modern LC-MS/MS approaches. ijpsonline.com A fast-GC/MS method has also been developed for the simultaneous determination of several anti-estrogenic agents, including Anastrozole, in human urine after enzymatic hydrolysis, liquid-liquid extraction, and derivatization. researchgate.net

Preclinical Pharmacokinetic and Biotransformation Studies of Anastrozole and Alpha Desmethyl Anastrozole Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (e.g., rats, dogs)

Anastrozole (B1683761) is well-absorbed following oral administration in preclinical species. nih.gov Studies in rats and monkeys demonstrate that it is a potent and highly selective aromatase inhibitor. nih.gov In rats, maximal activity, such as the inhibition of ovulation and androstenedione-induced uterine hypertrophy, is observed at doses of 0.1 mg/kg orally. nih.gov In monkeys, this same dose effectively lowers plasma estradiol (B170435) levels. nih.gov

Hepatic metabolism is the primary route of elimination for anastrozole, accounting for approximately 85% of its clearance. drugbank.comfda.govfda.gov The metabolism of anastrozole involves N-dealkylation, hydroxylation, and glucuronidation. fda.govoatext.com The major circulating metabolite identified in preclinical and clinical studies is triazole, which is pharmacologically inactive. fda.gov Other significant metabolites include a glucuronide conjugate of hydroxy-anastrozole and a glucuronide of anastrozole itself. fda.gov Hydroxyanastrozole (B15293156), also known as alpha-desmethyl anastrozole, is a key oxidative metabolite formed prior to subsequent glucuronidation. nih.govnih.govjohnshopkins.edu

Excretion of anastrozole and its metabolites occurs through both urine and feces. fda.gov In dogs, anastrozole does not cause adrenal hypertrophy, even at doses 100 times the maximally effective aromatase-inhibiting dose, indicating its high selectivity. nih.gov

Pharmacokinetic studies in animal models are crucial for understanding the disposition of anastrozole and its metabolites. The plasma half-life of anastrozole in preclinical species informs the dosing schedules for efficacy and toxicology studies. For instance, in dogs, a transdermal patch formulation of anastrozole resulted in maximum plasma concentrations (Cmax) of 4.7 and 5.8 ng/mL at 24 hours post-application. researchgate.netnih.gov This demonstrates a sustained release profile compared to oral administration. researchgate.net

Table 1: Pharmacokinetic Parameters of Anastrozole in Dogs Following Transdermal Administration

| Parameter | Value (Dog 1) | Value (Dog 2) | Mean |

|---|---|---|---|

| Cmax (ng/mL) | 4.7 | 5.8 | 5.25 |

| Tmax (h) | 24 | 24 | 24 |

| AUCt0–t72 h (ng·h/mL) | 134.4 | 148.8 | 141.6 |

| Half-life (h) | 27.8 | 26.1 | 26.95 |

Data derived from a study on transdermal delivery systems in dogs. nih.gov

Studies on the tissue distribution of anastrozole have been conducted in mice. nih.gov Following the application of a transdermal patch to mouse abdominal skin, high accumulation of anastrozole was observed in the skin and muscle tissue directly beneath the application site compared to levels achieved after oral administration. nih.gov This suggests that local delivery can achieve high target tissue concentrations. nih.gov The volume of distribution into mouse brain tissue is reported to be 3.19 mL/g, although central nervous system penetration is limited by P-glycoprotein efflux pumps. nih.gov

Specific data on the tissue distribution and clearance of alpha-desmethyl anastrozole as a separate entity are limited. However, as a metabolite of anastrozole, its distribution would be influenced by the initial distribution of the parent compound. The clearance of anastrozole is predominantly via hepatic metabolism. fda.govfda.gov Therefore, the formation and subsequent clearance of alpha-desmethyl anastrozole are intrinsically linked to liver function.

In Vitro Metabolic Stability and Metabolite Identification Studies in Subcellular Fractions (e.g., liver microsomes, hepatocytes)

In vitro systems, such as liver microsomes and hepatocytes, are standard tools for studying the metabolic fate of drug candidates. srce.hrspringernature.com Studies using human liver microsomes (HLMs) have been instrumental in identifying the metabolic pathways of anastrozole. nih.govjohnshopkins.edu In these systems, hydroxyanastrozole (alpha-desmethyl anastrozole) and anastrozole glucuronide were identified as the primary oxidative and conjugated metabolites, respectively. nih.govnih.govjohnshopkins.edu

The formation of hydroxyanastrozole is mainly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C8. nih.govnih.govjohnshopkins.edu Once formed, hydroxyanastrozole undergoes further metabolism, primarily through glucuronidation. nih.govnih.gov The direct glucuronidation of the parent anastrozole molecule is predominantly catalyzed by the UGT1A4 enzyme. johnshopkins.eduscispace.com These in vitro studies provide a foundational understanding of the biotransformation processes that also occur in preclinical animal models, which possess similar enzyme systems.

Table 2: Enzyme Kinetics of Hydroxyanastrozole Formation in Human Liver Microsomes

| Enzyme Source | Apparent Km (µM) |

|---|---|

| Human Liver Microsomes (HLM) | 40.8 ± 10.4 |

| Expressed CYP3A4 | 33.0 ± 4.0 |

| Expressed CYP3A5 | 28.0 ± 11.0 |

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. nih.gov

Investigation of Drug-Drug Interactions Affecting Anastrozole Desmethylation in Preclinical Systems

Understanding the potential for drug-drug interactions is a critical component of preclinical evaluation. Since the desmethylation (hydroxylation) of anastrozole to form alpha-desmethyl anastrozole is primarily mediated by CYP3A4, substances that inhibit or induce this enzyme can alter the metabolism of anastrozole. nih.govnih.govjohnshopkins.edu

In vitro inhibition studies using human liver microsomes have shown that potent and selective chemical inhibitors of CYP3A can decrease the formation of hydroxyanastrozole by over 90%. nih.govnih.gov In contrast, inhibitors of other CYP isoforms had marginal effects. nih.gov For example, trimethoprim, a selective CYP2C8 inhibitor, only slightly inhibited anastrozole metabolism. nih.gov While anastrozole itself can inhibit CYP1A2, CYP2C8/9, and CYP3A4 in vitro, the potential for clinically significant interactions where other drugs affect anastrozole's clearance is of primary concern. researchgate.net Preclinical studies in animal models help to confirm these in vitro findings and assess their in vivo relevance. For instance, co-administration of anastrozole with known CYP3A4 inducers or inhibitors in rats or dogs would be a typical study to evaluate changes in the pharmacokinetic profile of anastrozole and its metabolites.

Applications in Forensic Science and Anti Doping Research Utilizing Alpha Desmethyl Anastrozole D3

Methodologies for the Detection and Quantification of Anastrozole (B1683761) and its Metabolites in Forensic Toxicology Samples

The analysis of anastrozole in forensic toxicology relies on highly sensitive and specific analytical techniques, primarily chromatography-mass spectrometry. Anastrozole is extensively metabolized in the body via N-dealkylation, hydroxylation, and glucuronidation. dshs-koeln.dedshs-koeln.de Consequently, analytical methods must be capable of detecting not only the parent drug but also its major metabolites, which include triazole, hydroxy-anastrozole, and the glucuronide conjugates of both anastrozole and hydroxy-anastrozole. researchgate.netalliedacademies.org Approximately 10% of a dose is excreted as the unchanged drug, while about 60% is excreted as metabolites in the urine. dshs-koeln.dedshs-koeln.de

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the detection and quantification of anastrozole due to its high sensitivity and specificity. dshs-koeln.denih.gov These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, often followed by enzymatic hydrolysis to cleave glucuronide conjugates, thereby increasing the concentration of the free metabolites for analysis. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been utilized, particularly in broader screening procedures for anabolic steroids and other doping agents. dshs-koeln.dedshs-koeln.de However, for the low concentrations expected from anastrozole use, LC-MS/MS is generally considered more suitable. dshs-koeln.de Validation of these methods demonstrates low limits of detection (LOD) and quantification (LOQ), ensuring that even trace amounts of the substance can be reliably identified. For instance, a validated LC-MS/MS assay for anastrozole in urine has shown a lower limit of detection of 0.02 ng/mL. nih.govwada-ama.org

| Analytical Technique | Sample Matrix | Sample Preparation | Key Diagnostic Ions (m/z) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Urine | Liquid-Liquid Extraction, Enzymatic Hydrolysis | 294/225, 294/210, 294/142, 294/130 | 0.02 ng/mL | dshs-koeln.dewada-ama.org |

| LC-MS/MS | Urine | Buffering, Enzymatic Hydrolysis, Liquid-Liquid Extraction | Not Specified | 0.5 ng/mL | nih.gov |

| GC-MS | Urine | Standard Operating Procedures for Steroid Screening | 209, 224, 293 | 80 ng/mL | dshs-koeln.dedshs-koeln.de |

Role in Sports Drug Testing for Aromatase Inhibitor Abuse

Aromatase inhibitors, including anastrozole, are classified by WADA as "Hormone and Metabolic Modulators" and are prohibited for use by athletes at all times. usada.orgfei.org Their primary appeal in the context of doping is twofold. Firstly, they are used to counteract the side effects of anabolic androgenic steroid (AAS) abuse, such as gynecomastia (the development of breast tissue in males), which can result from the aromatization of androgens into estrogens. dshs-koeln.denih.gov Secondly, by inhibiting the aromatase enzyme, these drugs block the conversion of androgens to estrogens, which can lead to an increase in endogenous testosterone (B1683101) concentrations. dshs-koeln.denih.gov This artificial manipulation of the hormonal profile is considered a form of doping. alliedacademies.org

A crucial aspect of an effective anti-doping program is understanding the detection window for a prohibited substance, which is the period during which the substance or its metabolites can be detected in a biological sample after administration. For anastrozole, excretion studies have been conducted to establish these timeframes.

Emerging Research Frontiers and Methodological Advancements in Alpha Desmethyl Anastrozole Research

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling and Discovery

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the detailed investigation of drug metabolism. nih.gov This technology offers the ability to determine the elemental composition of molecules with a high degree of accuracy, which is crucial for identifying and characterizing metabolites. nih.gov In the context of Anastrozole (B1683761) research, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to identify and quantify Anastrozole and its metabolites in various biological matrices. nih.govaacrjournals.orgresearchgate.net

The primary advantage of HRMS lies in its capacity for non-targeted screening, allowing for the discovery of novel or unexpected metabolites of Anastrozole. This is a significant step beyond traditional targeted analyses that only look for known metabolic products. The high mass accuracy of instruments like Time-of-Flight (TOF), Orbitrap, and ion cyclotron resonance mass spectrometers significantly enhances the confidence in metabolite identification. nih.gov For instance, LC-MS/MS has been used to detect three major metabolites of Anastrozole in plasma, demonstrating wide variations in their concentrations among individuals. nih.gov While a specific standard for hydroxy-anastrozole was not available in one study, its presence was quantified using the parent compound's standard curve, highlighting the utility of MS/MS even in the absence of reference materials. nih.govaacrjournals.org

The comprehensive profiling enabled by HRMS can provide a more complete picture of the biotransformation of Anastrozole, including the pathways leading to the formation of alpha-Desmethyl Anastrozole.

Integration of Omics Technologies (e.g., Metabolomics) for Systems-Level Understanding of Anastrozole Biotransformation

A systems-level understanding of drug action and metabolism requires looking beyond a single molecule or pathway. nih.gov The integration of various "omics" technologies, such as genomics, proteomics, and metabolomics, provides a holistic view of the biological response to a drug like Anastrozole. researchgate.netfrontiersin.org Metabolomics, in particular, which involves the comprehensive analysis of all metabolites in a biological system, offers a direct functional readout of cellular physiology. nih.gov

By applying metabolomics, researchers can capture the global metabolic changes that occur following Anastrozole administration. nih.gov This can reveal not only the direct metabolites of the drug but also its downstream effects on endogenous metabolic pathways. researchgate.net When combined with genomic data, for example, it becomes possible to correlate variations in drug-metabolizing enzymes with specific metabolite profiles, leading to a deeper understanding of inter-individual variability in Anastrozole biotransformation. nih.gov This multi-omics approach is crucial for moving towards personalized medicine, where treatment strategies can be tailored based on an individual's unique molecular profile. nih.gov

Development of Miniaturized and High-Throughput Analytical Platforms for Metabolite Quantification

The demand for faster and more cost-effective drug development has spurred the creation of miniaturized and high-throughput analytical platforms. researchgate.net These technologies are increasingly being applied to the quantification of drug metabolites. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, and its principles are being adapted for metabolic studies. nih.govsci-hub.se

Miniaturization, often involving microfluidic devices, offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for automation. researchgate.net While specific applications of these platforms for the quantification of alpha-Desmethyl Anastrozole-d3 are not yet widely reported, the general trend in analytical chemistry points towards their increasing adoption. nih.gov For Anastrozole and its metabolites, methods combining liquid chromatography with tandem mass spectrometry have been developed with low limits of quantitation, demonstrating the high sensitivity of current analytical techniques. ijpsonline.comelsevierpure.com The development of high-throughput assays for aromatase inhibitors is also an active area of research. nih.gov

The future of Anastrozole metabolite analysis will likely involve these advanced platforms, enabling more efficient and comprehensive pharmacokinetic and metabolic studies.

Computational and In Silico Approaches for Predicting Metabolite Formation and Disposition

Computational and in silico methods are playing an increasingly important role in drug discovery and development by predicting the metabolic fate of drug candidates. beilstein-journals.org These approaches can model the interaction of a drug with metabolizing enzymes and predict the likely metabolites that will be formed. news-medical.net For Anastrozole, computational studies have been performed to understand its molecular structure and properties. nih.gov

In silico tools can predict sites of metabolism on a drug molecule, helping to identify which parts are most likely to be modified by enzymes like cytochrome P450s. news-medical.net This can guide the experimental search for metabolites and provide a theoretical framework for understanding the observed metabolic pathways. researchgate.netresearchgate.net Furthermore, computational models can be used to simulate the pharmacokinetic properties of a drug and its metabolites, predicting their absorption, distribution, metabolism, and excretion (ADME). beilstein-journals.org

These predictive models, when used in conjunction with experimental data from techniques like HRMS and metabolomics, can accelerate our understanding of the complete metabolic profile of drugs like Anastrozole and the disposition of metabolites such as alpha-Desmethyl Anastrozole. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for alpha-Desmethyl Anastrozole-d3, and what key reaction parameters influence yield and purity?

- Methodological Answer: The synthesis typically involves refluxing precursors (e.g., substituted hydrazides) in polar aprotic solvents like DMSO, followed by controlled crystallization. For example, Badie et al. (2014) achieved a 65% yield by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by ice-water quenching and ethanol-water recrystallization . Critical parameters include reaction time, solvent purity, and cooling rate during crystallization. Isotopic dilution can occur if deuterated solvents are not rigorously anhydrous, necessitating strict moisture control.

Q. How is This compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR) : Deuterium labeling is confirmed via <sup>2</sup>H-NMR to verify isotopic integrity.

- High-Performance Liquid Chromatography (HPLC) : Paired with mass spectrometry (LC-MS/MS) to assess purity and distinguish isotopic peaks from impurities .

- Melting Point Analysis : Consistency in melting range (e.g., 141–143°C) ensures crystallinity and compound stability .

Q. What are the foundational pharmacokinetic properties of This compound in preclinical models?

- Methodological Answer: Preclinical studies often use Sprague-Dawley rats or murine models to evaluate absorption and distribution. Dosing protocols (e.g., oral vs. intravenous) are compared using compartmental pharmacokinetic models. Plasma samples are analyzed via LC-MS/MS, with deuterated internal standards to correct for matrix effects . Key parameters include half-life (t½), volume of distribution (Vd), and clearance rates.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of This compound while minimizing isotopic dilution effects?

- Methodological Answer: Optimization strategies include:

- Solvent Selection : Use of deuterated solvents (e.g., D2O) to prevent proton exchange during synthesis.

- Catalytic Control : Acid catalysts (e.g., glacial acetic acid) are added in trace amounts to accelerate condensation without compromising isotopic labeling .

- Reaction Monitoring : Real-time LC-MS tracking of intermediates ensures deuterium retention at critical positions.

Q. What methodological approaches resolve contradictions in reported pharmacokinetic data of This compound across biological matrices?

- Methodological Answer: Discrepancies (e.g., variable plasma vs. tissue concentrations) are addressed through:

- Comparative Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like species, dosing regimens, and analytical techniques.

- Isotope Dilution Assays : Use stable isotope-labeled analogs as internal standards to normalize inter-study variability .

- Mechanistic Modeling : Physiologically based pharmacokinetic (PBPK) models isolate matrix-specific factors (e.g., protein binding in plasma vs. lipid partitioning in tissues) .

Q. What in vitro and in vivo models are most appropriate for studying the metabolic stability of This compound?

- Methodological Answer:

- In Vitro : Human liver microsomes (HLMs) or hepatocyte suspensions are used to assess CYP450-mediated metabolism. Deuterium’s kinetic isotope effect (KIE) is quantified by comparing metabolic rates with non-deuterated analogs .

- In Vivo : Transgenic murine models with humanized CYP enzymes evaluate interspecies differences. Bile-duct cannulation allows for enterohepatic recirculation studies to track deuterium loss in metabolites .

Q. How do researchers validate the specificity of This compound in complex biological samples during quantitative assays?

- Methodological Answer: Validation follows FDA bioanalytical guidelines:

- Selectivity : Compare MS/MS fragmentation patterns in spiked matrices (plasma, urine) against blanks to confirm absence of interfering peaks.

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion experiments.

- Stability : Test deuterium retention under storage conditions (e.g., -80°C vs. room temperature) using accelerated degradation studies .

Methodological Frameworks for Contradiction Analysis

Q. What statistical frameworks are recommended for reconciling divergent results in This compound efficacy studies?

- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor . For example:

- Bayesian Hierarchical Models : Pool data from heterogeneous studies while accounting for variability in experimental conditions.

- Sensitivity Analysis : Test robustness of conclusions by iteratively excluding outlier datasets.

Q. How do researchers design dose-response studies to account for This compound’s nonlinear pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.